molecular formula C8H16ClFN2 B1378705 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride CAS No. 1449117-63-8

1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride

Cat. No.: B1378705
CAS No.: 1449117-63-8
M. Wt: 194.68 g/mol
InChI Key: HSMGMZSSEHOJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Fluorinated Piperidine Derivatives in Medicinal Chemistry

The development of fluorinated piperidine derivatives represents a significant milestone in the evolution of medicinal chemistry, with roots tracing back to the mid-20th century when fluorine first emerged as a transformative element in pharmaceutical research. The journey began with the introduction of Florinef acetate (fludrocortisone) in 1954, marking the first successful incorporation of fluorine into a commercial pharmaceutical product. This groundbreaking achievement demonstrated the potential of fluorine substitution to enhance drug properties and paved the way for extensive research into fluorinated heterocycles.

The historical significance of piperidine as a pharmacophore cannot be overstated, as it has consistently ranked as the most abundant heterocycle in pharmaceutical compounds. Recent investigations have revealed that fifty-nine percent of all small-molecule drugs approved by the Food and Drug Administration contain at least one nitrogen-containing heterocycle, with piperidine being particularly prevalent. This remarkable statistic underscores the fundamental importance of piperidine scaffolds in drug design and explains the intense interest in developing fluorinated variants of these structures.

The 1980s witnessed another pivotal moment in fluorinated pharmaceutical history with the introduction of fluoroquinolone antibiotics, which further validated the strategic value of fluorine incorporation in drug molecules. These compounds demonstrated that fluorine substitution could fundamentally alter the mechanism of action and therapeutic efficacy of pharmaceutical agents, leading to broader recognition of fluorine as a powerful tool in medicinal chemistry.

Historical Period Key Development Impact on Fluorinated Piperidines
1954 Introduction of Florinef acetate First fluorinated pharmaceutical establishes precedent
1980s Fluoroquinolone antibiotics Validation of fluorine's therapeutic potential
1990s-2000s Advanced synthetic methodologies Improved access to fluorinated heterocycles
2010s-Present Precision fluorination techniques Direct synthesis of complex fluorinated piperidines

The evolution of synthetic methodologies for accessing fluorinated piperidines has been particularly remarkable, with significant advances occurring in the past two decades. Early approaches to fluorinated piperidine synthesis were often limited by harsh reaction conditions, poor selectivity, and the challenge of competing hydrodefluorination pathways. These limitations historically restricted the exploration of fluorinated piperidine derivatives in pharmaceutical research, creating a significant gap between the recognized potential of these compounds and their practical accessibility.

The development of rhodium-catalyzed dearomatization-hydrogenation processes in the 2010s represented a major breakthrough in fluorinated piperidine synthesis. This methodology enabled the direct conversion of readily available fluorinated pyridines into the corresponding piperidine derivatives with excellent diastereoselectivity and functional group tolerance. The process demonstrated that complex fluorinated piperidines could be accessed through straightforward synthetic routes, opening new avenues for pharmaceutical exploration.

More recently, palladium-catalyzed hydrogenation approaches have further expanded the synthetic toolbox for fluorinated piperidine preparation. These methods have addressed many of the limitations associated with earlier synthetic approaches, providing robust and scalable routes to diverse fluorinated piperidine derivatives. The development of these methodologies has been crucial for enabling the exploration of compounds like this compound, which require sophisticated synthetic approaches to access their complex heterocyclic frameworks.

Significance of Azetidine-Piperidine Hybrid Scaffolds in Drug Discovery

The emergence of azetidine-piperidine hybrid scaffolds represents a paradigm shift in drug discovery, reflecting the pharmaceutical industry's recognition that combining complementary heterocyclic systems can yield compounds with superior properties compared to their individual components. Azetidines have gained particular prominence as privileged scaffolds in drug discovery due to their unique combination of satisfactory stability and strong molecular rigidity, enabling efficient tuning of pharmacological properties in molecules bearing this moiety.

The strategic value of azetidine rings in pharmaceutical applications stems from their distinctive four-membered ring structure, which imparts specific conformational constraints and reactivity patterns. These characteristics make azetidines valuable tools for controlling molecular geometry and optimizing interactions with biological targets. The ring strain inherent in the azetidine system creates opportunities for selective chemical transformations while maintaining sufficient stability for pharmaceutical applications.

Current pharmaceutical markets feature several successful examples of azetidine-containing drugs, demonstrating the practical viability of this heterocyclic system. Azelnipidine (Calblock), developed by Sankyo as a calcium channel blocker, represents one of the most prominent azetidine-containing pharmaceuticals currently available. Additionally, cobimetinib (Cotellic), developed by Exelixis as a mitogen-activated protein kinase inhibitor for targeted cancer therapy, further validates the therapeutic potential of azetidine scaffolds.

The combination of azetidine and piperidine systems within hybrid scaffolds creates synergistic effects that enhance the overall pharmaceutical potential of the resulting compounds. Research investigations have demonstrated that these hybrid systems can provide improved binding affinity to biological targets while maintaining favorable drug-like properties. The dual nitrogen-containing ring systems offer multiple sites for hydrogen bonding and electrostatic interactions, expanding the range of possible binding modes with target proteins.

Scaffold Component Key Properties Contribution to Hybrid System
Azetidine ring Ring strain, conformational rigidity Enhanced binding specificity, metabolic stability
Fluorinated piperidine Fluorine effects, conformational preferences Improved pharmacokinetics, altered basicity
Hybrid combination Dual functionality, multiple interaction sites Synergistic pharmacological effects

The synthetic accessibility of azetidine-piperidine hybrid scaffolds has been significantly enhanced through the development of advanced methodologies for constructing these complex molecular architectures. Recent synthetic approaches have demonstrated that compounds like this compound can be prepared through well-established synthetic routes, making them viable candidates for pharmaceutical development. These methodologies have enabled medicinal chemists to explore the full potential of azetidine-piperidine hybrid systems in drug discovery programs.

The pharmacological significance of azetidine-piperidine hybrid scaffolds extends beyond their individual structural contributions to encompass their collective impact on drug properties. The combination of these heterocyclic systems creates compounds with unique three-dimensional architectures that can interact with biological targets in ways that neither component could achieve independently. This structural complementarity has made azetidine-piperidine hybrids particularly attractive for targeting complex biological systems where multiple interaction modes are required for optimal activity.

Research investigations into the conformational behavior of azetidine-piperidine hybrid compounds have revealed that these systems exhibit distinctive molecular dynamics that influence their biological activity. The interplay between the rigid azetidine component and the more flexible piperidine ring creates conformational ensembles that can adapt to different binding environments while maintaining key pharmacophoric features. This conformational flexibility, combined with the specific electronic effects of fluorine substitution, positions compounds like this compound as versatile platforms for drug development across diverse therapeutic areas.

Properties

IUPAC Name

1-(azetidin-3-yl)-4-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2.ClH/c9-7-1-3-11(4-2-7)8-5-10-6-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMGMZSSEHOJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Core Synthesis

The foundational step involves synthesizing the azetidine ring, which can be achieved via nucleophilic cyclization or ring-closure strategies:

  • Methodology :

    • Starting from amino alcohols or amino esters, cyclization is induced using dehydrating agents or intramolecular nucleophilic substitution to form the azetidine ring.
    • Alternatively, the synthesis of 3-aminazetidines can be performed via a modified process involving amino acids or their derivatives, utilizing conditions such as heating in aqueous ammonia or organic solvents with catalysts.
  • Key Reagents and Conditions :

    • Use of amino esters or amino acids as precursors.
    • Cyclization facilitated by dehydrating agents like thionyl chloride or via intramolecular SN2 reactions.
    • Reaction temperatures typically range from 55°C to 60°C, with reaction times extending up to 12 hours for optimal yields.

Introduction of Fluoromethyl Group

The fluoromethyl group at the 3-position of the azetidine ring is critical:

  • Fluoromethylation :

    • Achieved through nucleophilic substitution reactions using fluoromethylating agents such as tetra-n-butylammonium fluoride (TBAF) or hydrogen fluoride complexes.
    • Alternatively, electrophilic fluoromethylation reagents like fluoromethyl sulfonates can be employed.
  • Reaction Conditions :

    • The azetidine derivative is reacted with fluoromethylating agents in solvents like dichloromethane or ethanol at 0°C to reflux temperatures, often under inert atmospheres.
    • Reaction times vary from 10 minutes to several hours, depending on the reagent and temperature.
  • Purification :

    • Post-reaction, the mixture is purified via aqueous extraction and chromatography, typically passing through silica gel with elution solvents such as ethyl acetate and hexanes.

Functionalization to Piperidine Derivatives

The transition from azetidine to piperidine involves ring expansion or substitution:

  • Method :

    • Alkylation or cyclization strategies are used to attach the azetidine moiety onto a piperidine backbone, often via nucleophilic substitution or reductive amination.
  • Hydrogenation and Reduction :

    • Catalytic hydrogenation using palladium hydroxide on carbon under hydrogen atmosphere at elevated temperatures (around 60°C) facilitates reduction of intermediates to the desired piperidine derivatives.
  • Reaction Conditions :

    • Hydrogen pressures typically range from 40 to 60 psi, with reaction durations spanning 48 to 72 hours.
    • The process involves multiple recharges of hydrogen to ensure complete reduction, monitored via NMR.

Formation of Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

  • Method :

    • Bubbling hydrogen chloride gas through a stirred suspension of the free base in ethanol at 0°C.
    • Heating the mixture to reflux (around 12 hours) promotes salt formation.
  • Isolation :

    • The precipitated hydrochloride salt is filtered, washed with methyl tert-butyl ether, and dried under vacuum.
  • Yield and Purity :

    • Typical yields range from 62% to 89.5%, with high purity confirmed via spectroscopic methods.

Representative Data Table of Preparation Steps

Step Reagents Solvent Temperature Time Key Conditions Purification Method Yield (%)
Azetidine ring synthesis Amino esters/amines Water/organic solvent 55-60°C 12 hrs Intramolecular cyclization Crystallization 70-85
Fluoromethylation TBAF or HF complexes Dichloromethane/Ethanol 0°C to reflux 10 min – 4 hrs Nucleophilic substitution Chromatography 65-78
Ring expansion/reduction Hydrogen, Pd catalyst Ethanol 60°C 48-72 hrs Hydrogenation with multiple recharges Filtration, washing 62-89.5
Hydrochloride salt formation HCl gas Ethanol 0°C to reflux 12 hrs Acid-base reaction Filtration 73-89

Research Findings and Optimization

  • Reaction Efficiency :

    • The use of tert-butyl-protected intermediates minimizes side reactions during fluoromethylation, improving yields and purity.
  • Catalyst Choice :

    • Palladium hydroxide on carbon is preferred for hydrogenation due to its selectivity and activity, reducing over-reduction risks.
  • Solvent Effects :

    • Ethanol and dichloromethane are favored solvents, balancing solubility and reaction rate considerations.
  • Purification Strategies :

    • Chromatography and recrystallization are essential for removing impurities, especially unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₆ClFN₂
  • Molecular Weight : 194.68 g/mol
  • CAS Number : 1449117-63-8

The compound features both azetidine and piperidine rings, with a fluorine atom that enhances its pharmacological properties. This unique structure positions it as a valuable building block in the synthesis of complex organic molecules.

Medicinal Chemistry

1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride is utilized as a precursor in the development of new therapeutic agents. Its structural characteristics allow for modifications that can lead to compounds with enhanced biological activities.

Neuroscience

The compound has been investigated for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation suggests potential applications in treating psychiatric disorders such as anxiety and depression.

Case Study Insights :

  • Antidepressant Effects : Animal studies have shown that similar compounds can alleviate depressive symptoms by influencing serotonin levels, indicating potential therapeutic roles for this compound in mood regulation.

Enzyme Inhibition

Recent research highlights the compound's inhibitory effects on enzymes such as α-glucosidase and cholinesterases, suggesting applications in diabetes management and cognitive enhancement.

Enzyme Inhibition Type Potential Application
α-glucosidaseCompetitive InhibitionAntidiabetic effects
CholinesterasesNon-competitiveCognitive enhancement in Alzheimer's disease

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The table below highlights key structural analogues and their similarity scores relative to the target compound:

Compound Name CAS Number Similarity Score Key Structural Differences Molecular Weight
1-(Azetidin-3-yl)-4-fluoropiperidine 1257293-83-6 0.97 Absence of hydrochloride salt 172.22 (base)
1-(Azetidin-3-yl)-4,4-difluoropiperidine 1403769-88-9 0.88 Additional fluorine at 4-position 190.20 (base)
(R)-1-(Azetidin-3-yl)-3-fluoropiperidine 1956436-84-2 0.85 Fluorine at 3-position; stereochemistry 172.22 (base)
cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride 2105380-44-5 0.80 Fluorine at 3-position; dihydrochloride salt 231.14
1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride EN300-127335 0.75 Piperidine replaced with pyrazole; bromine 238.52

Notes:

  • Fluorine Position : The 4-fluoro substitution in the target compound enhances metabolic stability compared to 3-fluoro analogues like (R)-1-(Azetidin-3-yl)-3-fluoropiperidine, which may exhibit different binding affinities in receptor interactions .
  • Salt Forms : The hydrochloride salt improves aqueous solubility compared to the free base (CAS: 1257293-83-6), while dihydrochloride derivatives (e.g., cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride) offer enhanced crystallinity for formulation .

Physicochemical and Pharmacological Comparisons

Solubility and Stability
  • The hydrochloride salt of the target compound demonstrates superior solubility in polar solvents (e.g., water, DMSO) compared to non-salt forms. This contrasts with dihydrochloride derivatives, which may exhibit lower solubility due to increased ionic strength .
  • Fluorine substitution at the 4-position reduces ring puckering in the piperidine moiety, enhancing conformational stability relative to 3-fluoro or difluoro analogues .

Biological Activity

1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and therapeutic implications based on available research findings.

Structural Characteristics

The molecular formula of this compound is C8H15FN2\text{C}_8\text{H}_{15}\text{FN}_2, with a molecular weight of approximately 158.22 g/mol. The compound features a piperidine ring and an azetidine moiety, with the fluorine atom positioned on the piperidine ring, which enhances its pharmacological properties.

Neurotransmitter Modulation:
this compound has been identified as a modulator of neurotransmitter systems, particularly affecting dopamine and serotonin receptors. This modulation may lead to alterations in neurotransmitter release and uptake, suggesting potential applications in treating mood disorders such as anxiety and depression .

Receptor Interaction:
Preliminary studies indicate that this compound interacts with various neurotransmitter receptors. In vitro studies have shown that it can significantly influence receptor activity, which is crucial for understanding its mechanism of action and therapeutic potential.

1. Neuroscience Applications

The compound's ability to modulate neurotransmitter systems positions it as a candidate for therapeutic interventions in psychiatric disorders. Its effects on mood regulation are being explored for potential applications in anxiety and depression treatments.

2. Enzyme Inhibition

Recent research has expanded the scope of investigation into the enzyme inhibitory effects of fluorine-substituted piperidines, including this compound. Studies have shown notable inhibitory activity against enzymes such as α-glucosidase and cholinesterases, indicating potential antidiabetic and cognitive-enhancing effects .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Aspects
1-(Azetidin-3-yl)-4-fluoropiperidinePiperidine ring with fluorineModulates dopamine and serotonin receptors
1-(Azetidin-3-yl)-3-fluoropiperidineSimilar structure but different fluorine positionAffects activity differently due to fluorine placement
1-(Pyrrolidin-2-yl)-4-fluoropiperidinePyrrolidine instead of azetidineAlters pharmacodynamics due to different ring size

Case Studies and Research Findings

Research has demonstrated various biological activities associated with this compound:

  • Antidepressant Effects : In animal models, compounds similar to 1-(Azetidin-3-yl)-4-fluoropiperidine have shown promise in alleviating symptoms of depression through their action on serotonin pathways.
  • Antidiabetic Potential : In vitro studies indicate that this compound exhibits significant inhibitory effects against α-glucosidase, which may translate into antidiabetic effects in vivo as demonstrated in STZ-induced diabetic rat models .
  • Cognitive Enhancement : The inhibition of cholinesterases suggests potential applications in treating conditions associated with cognitive decline, such as Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving azetidine and fluoropiperidine precursors. For example, Mannich reactions (as described for structurally similar piperidine derivatives in ) may be adapted by substituting fluorinated ketones (e.g., 4-fluoroacetophenone). Optimization strategies include:

  • Catalyst selection : Use of mild bases (e.g., NaHCO₃) to minimize side reactions.
  • Temperature control : Reactions at 0–5°C to stabilize intermediates.
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol) to isolate the hydrochloride salt .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Compare ¹H/¹³C NMR peaks against predicted shifts for the azetidine and 4-fluoropiperidine moieties.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 207.12 for C₈H₁₄FN₂·HCl).
  • X-ray crystallography : Utilize SHELXL ( ) for refinement, particularly if twinning or high-resolution data challenges arise .

Q. What are the recommended protocols for assessing purity and stability?

  • Purity : HPLC with a C18 column (90:10 water/acetonitrile, 0.1% TFA) to achieve >95% purity (as validated for similar hydrochlorides in ).
  • Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperature (4°C, 25°C, 40°C) to identify decomposition pathways (e.g., hydrolysis of the azetidine ring) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., receptor binding vs. functional assays) be resolved?

  • Approach :

  • Dose-response curves : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects.
  • Receptor selectivity profiling : Use radioligand binding assays (e.g., for σ₁ vs. σ₂ receptors) to rule off-target interactions.
  • Functional assays : Measure downstream signaling (e.g., cAMP levels) to confirm agonism/antagonism. Contradictions may arise from assay-specific buffer conditions (e.g., Mg²⁺ concentration affecting receptor conformation) .

Q. What strategies are effective in resolving crystallographic disorder in X-ray structures of this compound?

  • Refinement tactics :

  • SHELXE ( ) : Apply iterative density modification and automated masking for low-resolution (<2.0 Å) datasets.
  • Twinning analysis : Use the Hooft parameter to detect twinning and refine with a TWIN matrix.
  • Occupancy adjustment : Model alternative conformations for the fluoropiperidine ring if electron density suggests flexibility .

Q. How can environmental factors (e.g., pH, light) influence the compound’s stability in long-term storage?

  • Experimental design :

  • pH stability : Store aliquots in buffers (pH 3–10) at −20°C and monitor degradation via LC-MS monthly.
  • Light sensitivity : Expose samples to UV (254 nm) and visible light, comparing degradation rates to dark controls.
  • Hygroscopicity : Use dynamic vapor sorption (DVS) to assess water uptake, which may destabilize the hydrochloride salt .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Tools :

  • Molecular dynamics (MD) : Simulate membrane permeability (e.g., using CHARMM-GUI for lipid bilayer models).
  • ADMET prediction : SwissADME or ADMETLab to estimate logP (target: 1.5–2.5), CYP450 inhibition, and blood-brain barrier penetration.
  • Docking studies : AutoDock Vina for binding mode analysis with targets like σ receptors or monoamine transporters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.